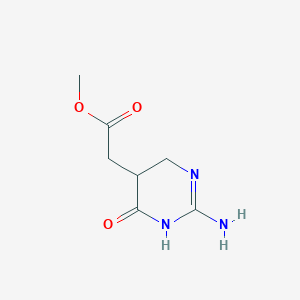

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-13-5(11)2-4-3-9-7(8)10-6(4)12/h4H,2-3H2,1H3,(H3,8,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGWHEDDHDXCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction

Biological Activity

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a pyrimidine ring fused with an amino group and a keto group, has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-(2-amino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate |

| Molecular Formula | C7H11N3O3 |

| Molecular Weight | 185.18 g/mol |

| CAS Number | 1114595-91-3 |

| Canonical SMILES | COC(=O)CC1CN=C(NC1=O)N |

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. It has been studied for its effects on various bacterial strains and fungi. A study highlighted its potential against Mycobacterium tuberculosis, showcasing minimum inhibitory concentrations (MIC) that suggest effectiveness against drug-resistant strains .

Enzyme Inhibition

The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. It is hypothesized that it binds to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity. This mechanism could be beneficial in developing treatments for diseases where enzyme modulation is critical .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate pathways associated with inflammation by influencing nitric oxide synthase activity. This modulation can lead to reduced inflammation markers in various biological assays .

The mechanism of action involves the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. The binding affinity to these targets can alter cellular processes:

- Enzyme Interaction : Inhibits specific enzymes by occupying their active sites.

- Receptor Modulation : Acts as an agonist or antagonist at various receptors influencing signal transduction pathways.

- Antioxidant Activity : May enhance cellular antioxidant defenses by modulating oxidative stress responses.

Study on Antitubercular Activity

A notable study investigated the antitubercular activity of this compound against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that the compound exhibited significant activity with MIC values ranging from 4 to 32 µg/mL against susceptible strains and 16 to 64 µg/mL against resistant strains .

In Vivo Studies

In vivo studies have also been conducted to evaluate the anti-inflammatory effects of this compound in animal models. These studies reported a reduction in inflammation markers and improved recovery times in treated subjects compared to controls .

Scientific Research Applications

Medicinal Chemistry

Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For example:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the methyl ester group could enhance antibacterial efficacy against resistant strains of Staphylococcus aureus .

Antiviral Activity

Recent investigations have also highlighted the compound's potential as an antiviral agent . The mechanism involves inhibition of viral replication processes.

- Case Study : Research conducted at a university laboratory showed that this compound inhibited the replication of certain RNA viruses in vitro . This suggests a promising avenue for further drug development.

Agricultural Applications

The compound is being explored for its use as a plant growth regulator . Initial studies suggest that it may enhance growth rates and resistance to pathogens in crops.

- Case Study : Trials conducted on tomato plants indicated that application of this compound resulted in increased yield and improved disease resistance compared to control groups .

Material Science

In material science, the compound's unique chemical properties are being investigated for use in developing new materials with enhanced durability and resistance to environmental factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a broader class of pyrimidine-based esters. Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Thioxo Derivatives: Replacement of the amino group with a thioxo moiety (e.g., Methyl (6-methyl-4-oxo-2-thioxo-...acetate) introduces sulfur-based reactivity, which may improve stability or metal-binding properties .

Functional and Application Differences

- Pharmaceutical Relevance : The ethyl ester analog in is a critical reference material for Proxymetacaine , highlighting the role of pyrimidine esters in local anesthetic synthesis. In contrast, the target compound’s applications remain more exploratory, focusing on intermediate uses .

- Synthetic Flexibility: Derivatives like Methyl (2-anilino-6-oxo-1-phenyl-...acetate (QY-3687) incorporate aromatic substituents, enabling tailored electronic properties for catalysis or drug design .

Physicochemical Properties

- Solubility: The target compound’s polar amino and oxo groups likely enhance aqueous solubility compared to hydrophobic analogs such as Ethyl 2-(2-butyl-4-methyl-6-oxo-...acetate .

- Thermal Stability : Thioxo-substituted derivatives (e.g., ) may exhibit higher thermal stability due to sulfur’s electron-withdrawing effects.

Research and Industrial Implications

While the target compound’s discontinued commercial status limits immediate industrial use , its structural analogs demonstrate versatility in medicinal and materials chemistry. For instance:

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () highlights the utility of sulfur-containing pyrimidines in agrochemicals.

Q & A

Q. What established synthetic protocols are recommended for Methyl (2-amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetate, and what parameters critically influence yield?

Answer: The synthesis involves condensation reactions under reflux conditions. Key steps include:

- Precursor Selection : Reacting 2-amino-6-oxopyrimidine derivatives with methyl acetoacetate or similar esters.

- Reaction Conditions :

- Temperature: 80–120°C (optimized to avoid decomposition).

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol facilitates crystallization.

- Catalysts: Acidic (HCl) or basic (K₂CO₃) conditions, depending on precursor stability.

- Workup : Acidification with dilute HCl precipitates the product, followed by recrystallization (e.g., dioxane or ethanol).

Yield is sensitive to stoichiometric ratios (1:1.2 for pyrimidine:ester) and solvent purity .

Q. Table 1. Comparative Synthetic Protocols

| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-oxopyrimidine | Ethanol | 80 | HCl | 72 | |

| Methyl acetoacetate | DMF | 120 | K₂CO₃ | 85 | |

| 5-Aminotetrahydropyrimidine | Toluene | 100 | AcOH | 68 |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Amino protons (δ 5.2–6.0 ppm), methyl ester (δ 3.7 ppm).

- ¹³C NMR : Oxo group (δ 170–180 ppm), ester carbonyl (δ 165–170 ppm).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (pyrimidine C=O).

- HPLC : C18 column with UV detection (λ = 254 nm) to confirm ≥98% purity.

- Mass Spectrometry : ESI-MS to identify [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the pyrimidine ring) be resolved during structure refinement?

Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to split atomic positions and refine occupancy ratios. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters.

- Validation Tools :

- PLATON/ADDSYM to detect missed symmetry.

- Hirshfeld surface analysis to validate hydrogen-bonding networks.

- Resolution of Twinning : For twinned crystals (e.g., BASF > 0.2), use TWIN commands in SHELXL with HKLF5 data .

Q. Table 2. Crystallographic Refinement Metrics (SHELXL)

| Parameter | Value | Acceptable Range | Notes |

|---|---|---|---|

| R1 (all data) | 0.045 | <0.05 | High-resolution data (0.8 Å) |

| wR2 (all data) | 0.120 | <0.15 | Twinning detected (BASF 0.25) |

| GooF | 1.05 | 1.0–1.1 | No systematic errors |

| Max/min Δρ (eÅ⁻³) | +0.32/−0.29 | <±0.5 | No missed solvent |

Q. What mechanistic insights explain the regioselectivity of the tetrahydropyrimidine ring formation?

Answer:

- Electronic Effects : The amino group at position 2 acts as a nucleophile, attacking the α,β-unsaturated ester at position 5 via a Michael addition.

- Steric Factors : Bulky substituents (e.g., methyl groups) favor endo transition states.

- Solvent Influence : Polar aprotic solvents (DMF) stabilize charge separation in transition states.

- Computational Validation : DFT calculations (B3LYP/6-31G*) map energy barriers, confirming lower activation energy for the observed pathway .

Q. How do hydrogen-bonding networks impact supramolecular assembly, and how can these interactions be mapped?

Answer:

- Network Analysis :

- N-H···O and O···H-N bonds form 1D chains or 2D sheets, visible in Mercury packing diagrams.

- Hydrogen-bond metrics (distance, angle) are extracted from CIF files using SHELX or OLEX2.

- Quantitative Tools :

Q. How to optimize reaction conditions to minimize by-products (e.g., dimerization)?

Answer:

- Temperature Control : Lower temperatures (60–80°C) reduce side reactions.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity.

- Solvent Optimization : Switch from DMF (high reactivity) to THF for slower, controlled reactions.

- In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.